molecular formula C8H12ClNSi B1600560 3-Chloro-2-(trimethylsilyl)pyridine CAS No. 79698-47-8

3-Chloro-2-(trimethylsilyl)pyridine

Cat. No.: B1600560
CAS No.: 79698-47-8
M. Wt: 185.72 g/mol
InChI Key: XNOIHNJGVIXXDI-UHFFFAOYSA-N
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Description

3-Chloro-2-(trimethylsilyl)pyridine is an organosilicon compound with the molecular formula C8H12ClNSi It is a derivative of pyridine, where a chlorine atom is substituted at the third position and a trimethylsilyl group is attached at the second position

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Chloro-2-(trimethylsilyl)pyridine can be synthesized through the reaction of 3-chloropyridine with chlorotrimethylsilane. The reaction typically occurs in the presence of a base such as triethylamine, which facilitates the substitution of the hydrogen atom at the second position of the pyridine ring with the trimethylsilyl group. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chlorotrimethylsilane.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-2-(trimethylsilyl)pyridine undergoes various types of chemical reactions, including:

    Substitution Reactions: The chlorine atom at the third position can be substituted with other nucleophiles, such as amines or alkoxides.

    Oxidation Reactions: The compound can be oxidized to form corresponding pyridine N-oxides.

    Reduction Reactions: Reduction of the compound can lead to the formation of 3-chloro-2-(trimethylsilyl)piperidine.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium amide, potassium tert-butoxide, and lithium diisopropylamide. These reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide or tetrahydrofuran.

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid are used under mild conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed in anhydrous solvents.

Major Products Formed

    Substitution Reactions: Products include various substituted pyridines depending on the nucleophile used.

    Oxidation Reactions: The major product is this compound N-oxide.

    Reduction Reactions: The major product is 3-chloro-2-(trimethylsilyl)piperidine.

Scientific Research Applications

3-Chloro-2-(trimethylsilyl)pyridine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique reactivity makes it valuable in the development of new synthetic methodologies.

    Biology: The compound is used in the study of enzyme mechanisms and as a probe in biochemical assays.

    Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings.

Comparison with Similar Compounds

Similar Compounds

    2-(Trimethylsilyl)pyridine: Lacks the chlorine atom at the third position, resulting in different reactivity and applications.

    3-Chloro-2-(dimethylsilyl)pyridine: Contains a dimethylsilyl group instead of a trimethylsilyl group, affecting its chemical properties and reactivity.

    3-Chloro-4-(trimethylsilyl)pyridine: The trimethylsilyl group is attached at the fourth position, leading to different steric and electronic effects.

Uniqueness

3-Chloro-2-(trimethylsilyl)pyridine is unique due to the specific positioning of the chlorine and trimethylsilyl groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound in various synthetic and research applications.

Properties

IUPAC Name

(3-chloropyridin-2-yl)-trimethylsilane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12ClNSi/c1-11(2,3)8-7(9)5-4-6-10-8/h4-6H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNOIHNJGVIXXDI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)C1=C(C=CC=N1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12ClNSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00457914
Record name 3-CHLORO-2-(TRIMETHYLSILYL)PYRIDINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00457914
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

79698-47-8
Record name 3-CHLORO-2-(TRIMETHYLSILYL)PYRIDINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00457914
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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